sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate
CAS No.:
Cat. No.: VC14558855
Molecular Formula: C19H28ClN5NaO9P
Molecular Weight: 559.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28ClN5NaO9P |
|---|---|
| Molecular Weight | 559.9 g/mol |
| IUPAC Name | sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate |
| Standard InChI | InChI=1S/C19H29ClN5O9P.Na/c1-32-9-19(8-26,35(29,30)31)33-7-12-13(27)14(28)17(34-12)25-16-11(6-21-25)15(23-18(20)24-16)22-10-4-2-3-5-10;/h6,10,12-14,17,26-28H,2-5,7-9H2,1H3,(H,22,23,24)(H2,29,30,31);/q;+1/p-1/t12-,13-,14-,17-,19-;/m1./s1 |
| Standard InChI Key | KOCAIYNOEDEGSP-KQLLMKJDSA-M |
| Isomeric SMILES | COC[C@](CO)(OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)[O-].[Na+] |
| Canonical SMILES | COCC(CO)(OCC1C(C(C(O1)N2C3=NC(=NC(=C3C=N2)NC4CCCC4)Cl)O)O)P(=O)(O)[O-].[Na+] |
Introduction
The compound sodium;[(2R)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-methoxypropan-2-yl]-hydroxyphosphinate is a complex organophosphorus compound with a molecular formula of C19H28ClN5NaO9P and a molecular weight of 559.9 g/mol. It belongs to the class of α-hydroxyphosphonates, which are known for their diverse biological activities, including enzyme inhibition and potential therapeutic applications.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, each requiring careful control of reaction conditions to maintain stereochemistry and yield high-purity products. These methods highlight the adaptability of synthetic routes for producing hydroxyphosphonates.
Biological Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant biological activities. The pyrazolo[3,4-d]pyrimidine moiety has been associated with inhibition of cancer cell proliferation, inducing apoptosis in various cancer cell lines. The phosphinate group is known to interact with enzymes involved in metabolic pathways, potentially leading to altered signaling pathways in cells.
Biological Activity Table
| Activity | Description |
|---|---|
| Anticancer Properties | Inhibition of cancer cell proliferation, apoptosis induction |
| Enzyme Inhibition | Interaction with kinases and phosphatases, altering signaling pathways |
| Neuroprotective Effects | Protection against oxidative stress and apoptosis in neuronal cells |
Potential Therapeutic Applications
The compound's potential therapeutic applications are diverse, including anticancer and neuroprotective effects. Its ability to induce cell cycle arrest and modulate reactive oxygen species (ROS) levels makes it a candidate for treating neurodegenerative diseases and cancer.
Therapeutic Applications Table
| Application | Description |
|---|---|
| Cancer Treatment | Potential for inhibiting cancer cell growth and inducing apoptosis |
| Neuroprotection | Protection of neuronal cells from oxidative stress and apoptosis |
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